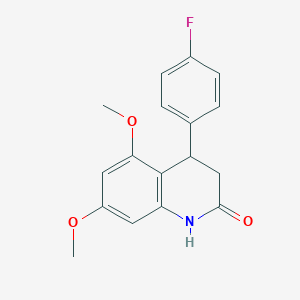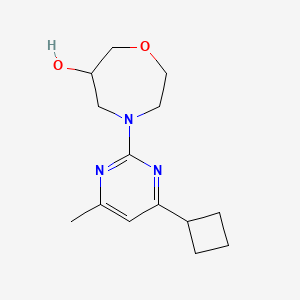![molecular formula C17H13F3N4OS B5526179 N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide to afford a key intermediate. This intermediate is further diversified by reaction with alpha-bromoketones, leading to the formation of carboxylic acids. These acids are then used to prepare various amides through reactions with scavenger resins, showcasing the versatility in synthesizing related compounds with similar structural motifs (Donohue et al., 2002).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through single-crystal X-ray diffraction studies, revealing detailed information about the orientation and conformation of the molecular framework. For instance, studies have shown that certain pyrazoline derivatives adopt a flat-envelope conformation with the substituted phenyl ring oriented almost perpendicular to the heterocycle, providing insights into the three-dimensional arrangement of atoms within the molecule (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
N-[(5-Methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide may undergo various chemical reactions due to the presence of reactive functional groups. Similar compounds have been used in the synthesis of libraries targeting specific biological activities, demonstrating the chemical reactivity and potential for further functionalization (Donohue et al., 2002).
Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including structures similar to N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, have been synthesized and evaluated for their ability to inhibit photosynthetic electron transport. These compounds have shown inhibitory properties comparable to commercial herbicides, suggesting their potential as new leads for herbicidal development (Vicentini et al., 2005).
Antifungal Activity
Novel pyrazole-4-carboxylic acid amides have been synthesized and tested against phytopathogenic fungi, demonstrating moderate to excellent activities. The research highlights the structure-activity relationships of these compounds, providing insights into their antifungal mechanism of action and potential applications (Du et al., 2015).
Microwave-Assisted Synthesis for Biological Activities
A study on the microwave-assisted synthesis of tetrazolyl pyrazole amides reveals the efficiency of this method in producing compounds with notable bactericidal, pesticidal, herbicidal, and antimicrobial activities. This approach not only offers a rapid synthesis route but also highlights the biological potential of these compounds (Hu et al., 2011).
Inhibitors of Protoporphyrinogen Oxidase
Research on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives has identified them as potent herbicidal agents and inhibitors of protoporphyrinogen oxidase activity. These findings indicate the herbicidal and potentially pesticidal applications of pyrazole derivatives, contributing to agricultural chemical science (Li et al., 2008).
Cytotoxicity and Anticancer Activity
Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells. The research offers a foundation for the development of new anticancer agents based on pyrazole structures, expanding the therapeutic applications of these compounds (Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c1-10-6-22-13(7-21-10)8-23-15(25)14-9-26-16(24-14)11-2-4-12(5-3-11)17(18,19)20/h2-7,9H,8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXOIFKWKVJLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)


![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)
![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)